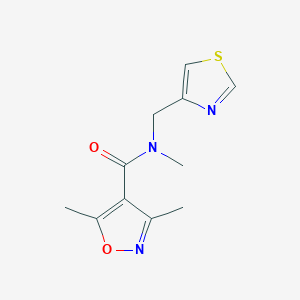
N,3,5-trimethyl-N-(1,3-thiazol-4-ylmethyl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,5-trimethyl-N-(1,3-thiazol-4-ylmethyl)-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "TMOTC" and is a heterocyclic compound with a molecular formula of C12H14N2O2S.
Mechanism of Action
The mechanism of action of TMOTC is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. TMOTC has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and to induce the expression of cyclin-dependent kinase inhibitors (CDKIs), which are known to play a crucial role in regulating cell cycle progression.
Biochemical and Physiological Effects:
TMOTC has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, TMOTC has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. TMOTC has also been shown to improve glucose metabolism and to enhance insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TMOTC in lab experiments is its high solubility in water, which makes it easy to prepare solutions of known concentrations. TMOTC is also relatively stable under normal laboratory conditions, making it a convenient compound to work with. However, one of the limitations of using TMOTC in lab experiments is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several potential future directions for research on TMOTC. One area of research that is currently being explored is the development of new anticancer drugs based on the structure of TMOTC. Researchers are also investigating the potential use of TMOTC in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Additionally, there is ongoing research on the mechanism of action of TMOTC, which may lead to the discovery of new targets for drug development.
Synthesis Methods
The synthesis of TMOTC involves the reaction of 2,4,6-trimethylthio-1,3,5-triazine with 4-(chloromethyl)oxazole in the presence of a base. The resulting product is then treated with aqueous ammonia to yield TMOTC as a white solid. This synthesis method has been well-established and has been used by several researchers to obtain TMOTC in high yields.
Scientific Research Applications
TMOTC has been extensively studied for its potential applications in various fields of research. One of the most promising applications of TMOTC is in the field of cancer research. Several studies have shown that TMOTC exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. TMOTC has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
N,3,5-trimethyl-N-(1,3-thiazol-4-ylmethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7-10(8(2)16-13-7)11(15)14(3)4-9-5-17-6-12-9/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYUPIGMOPPRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N(C)CC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Methyl-5-nitroimidazol-4-yl)-4-azatricyclo[4.3.1.13,8]undecane](/img/structure/B7531533.png)
![N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531536.png)
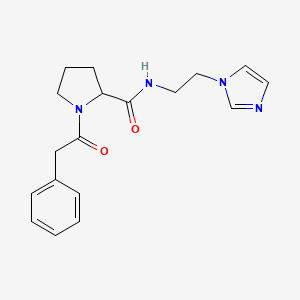

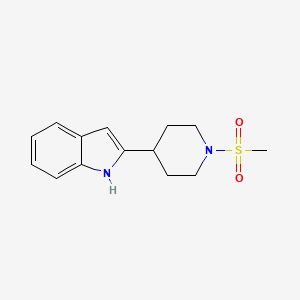

![N-(2-cyanopropyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7531583.png)
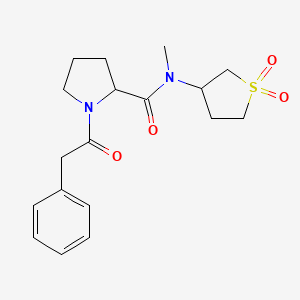
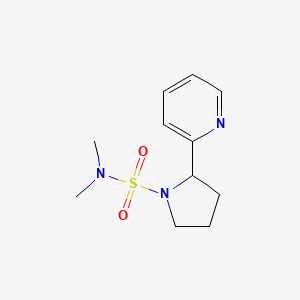


![N-[4-[acetyl(methyl)amino]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7531619.png)
![2-Phenyl-1-[2-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]pyrrolidin-1-yl]ethanone](/img/structure/B7531626.png)
![1-Methyl-3-[(2-morpholin-4-ylphenyl)methyl]urea](/img/structure/B7531632.png)